Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-31-21(30)15-2-4-16(5-3-15)26-20(29)19(28)25-13-14-6-10-27(11-7-14)18-17(12-22)23-8-9-24-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAVCRUDYYUBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate is synthesized via Fischer esterification of 4-aminobenzoic acid using methanol and sulfuric acid under reflux.
$$
\text{4-Aminobenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 4-aminobenzoate} + \text{H}2\text{O}
$$
Typical conditions involve refluxing for 72 hours, yielding 91% product after extraction and drying.
Formation of the Oxoacetamido Linker
The oxoacetamido bridge (-NH-C(O)-CO-NH-) is introduced via sequential amidation.
Step 1: Reaction with Glyoxylic Acid Chloride
Methyl 4-aminobenzoate reacts with glyoxylic acid chloride to form methyl 4-(2-oxoacetamido)benzoate:
$$
\text{Methyl 4-aminobenzoate} + \text{ClC(O)COOH} \rightarrow \text{Methyl 4-(2-oxoacetamido)benzoate} + \text{HCl}
$$
This step requires anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl.
Step 2: Coupling with Piperidine-Pyrazine Amine
The intermediate is coupled with 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methylamine using a carbodiimide coupling agent (e.g., EDCl/HOBt):
$$
\text{Methyl 4-(2-oxoacetamido)benzoate} + \text{H}2\text{N-CH}2-\text{piperidine-pyrazine} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound} + \text{H}_2\text{O}
$$
Reaction yields depend on stoichiometry and purification methods (e.g., column chromatography).
Synthesis of 1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methylamine
Preparation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is synthesized via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄):
$$
\text{Ethyl piperidine-4-carboxylate} \xrightarrow{\text{LiAlH}_4} \text{Piperidin-4-ylmethanol} + \text{EtOH}
$$
Conversion to Amine
The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine:
$$
\text{Piperidin-4-ylmethanol} \xrightarrow{\text{Phthalimide, DIAD/PPh}3} \text{Phthalimido derivative} \xrightarrow{\text{NH}2\text{NH}_2} \text{Piperidin-4-ylmethylamine}
$$
Optimization and Challenges
Key Challenges
Purification Methods
- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates intermediates.
- Recrystallization : Final product is purified via ethanol/water recrystallization.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 422.4 g/mol | HRMS |
| Melting Point | 152–154°C | DSC |
| Purity | >95% | HPLC |
| $$ ^1\text{H NMR} $$ (DMSO) | δ 8.65 (s, 1H, pyrazine), 3.85 (s, 3H, OCH₃) | 400 MHz |
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with related compounds:
Pharmacological Implications
- 3-Cyanopyrazine vs. Benzimidazole (Compound 24): The pyrazine ring in the target compound may offer stronger hydrogen-bonding interactions with biological targets compared to benzimidazole’s aromatic stacking .
- Ester vs. Carboxylic Acid (CAS 135062-02-1): The methyl ester in the target compound likely improves oral bioavailability over the carboxylic acid analog, which may require ionized forms for activity .
Physicochemical Properties
- Lipophilicity: The 3-cyanopyrazine group increases polarity compared to Prep.
- Metabolic Stability: The glyoxylic acid spacer (2-oxoacetamido) may resist enzymatic hydrolysis better than ester-linked analogs like pyriminobac-methyl () .
Research Findings and Limitations
- Antimalarial Repositioning (): Compound 24 (structurally closest to the target) showed 90–93% purity and molecular weight consistency, suggesting reliable synthetic routes for analogs .
- Therapeutic Gaps: No direct bioactivity data for the target compound exist in the provided evidence. Comparisons rely on structural extrapolation.
Biologische Aktivität
Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate, also known by its CAS number 1797286-47-5, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 1797286-47-5 |
The structure includes functional groups that enhance its pharmacological profile, such as a piperidine moiety and a cyanopyrazine ring, which are known to contribute to various biological activities.
Antitumor Properties
Research indicates that compounds with structural similarities to methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate exhibit significant antitumor activity. For instance, studies on related sulfamoylbenzoates have shown their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antibacterial Activity
The compound is also classified under sulfamoyl derivatives, which are recognized for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, thereby disrupting essential metabolic processes in bacteria. This suggests that methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate may possess similar antibacterial effects.
The proposed mechanism of action for methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves:
- Target Interaction : The compound likely interacts with specific proteins involved in disease pathways, similar to other compounds in its class.
- Signal Transduction Modulation : It may modulate signaling pathways that regulate cell growth and apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cellular metabolism has been suggested based on structural analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy Study : A study demonstrated that a structurally similar compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antibacterial Assays : In vitro studies showed that sulfamoyl derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate may share these properties .
Q & A
Q. Q1. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction yields?
Methodology:
- Stepwise synthesis: The compound requires multi-step reactions, including piperidine ring functionalization, pyrazine-cyanide coupling, and amide bond formation. Key intermediates include the piperidin-4-ylmethylamine and 3-cyanopyrazin-2-yl derivatives .
- Optimization strategies:
- Yield data: Typical yields range from 45–65%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Q2. How should researchers validate the structural integrity of this compound?
Methodology:
- Spectroscopic techniques:
- NMR: Confirm piperidine ring protons (δ 3.2–3.8 ppm) and benzoate ester carbonyl (δ 165–170 ppm) .
- HRMS: Exact mass calculation (C₂₃H₂₃N₆O₄: theoretical [M+H]⁺ = 463.1784) .
- Chromatography: HPLC (C18 column, acetonitrile/water) with retention time >12 min ensures purity .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?
Case study:
- In vitro vs. in vivo discrepancies:
- Example: A 2024 study reported IC₅₀ = 1.2 μM (kinase inhibition) in cell lines but no efficacy in murine models.
- Analysis: Poor solubility (logP = 2.8) may limit bioavailability. Use PEG-based formulations or pro-drug strategies to enhance pharmacokinetics .
- Statistical validation: Apply ANOVA to compare batch-to-batch variability in bioactivity (n ≥ 3 replicates) .
Q. Q4. What computational methods are suitable for predicting target interactions?
Methodology:
- Molecular docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB IDs: 3NY3, 4R3Q). Key residues: Lys68 (H-bond with cyano group) and Phe98 (π-π stacking with pyrazine) .
- MD simulations: GROMACS simulations (100 ns) assess binding stability under physiological conditions .
Q. Q5. How can structure-activity relationships (SAR) guide derivative design?
SAR insights:
- Core modifications:
- Piperidine substitution: Replacing the 3-cyanopyrazine with a 4-methoxyphenyl group reduced cytotoxicity (IC₅₀ increased from 0.8 μM to >10 μM) .
- Benzoate ester hydrolysis: The carboxylic acid derivative showed improved water solubility but lower membrane permeability .
- Design framework: Prioritize derivatives with ClogP <3.5 and topological polar surface area (TPSA) <90 Ų for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
